4'-Mercaptobiphenyl-4-carbonitrile

Übersicht

Beschreibung

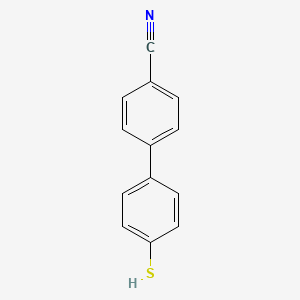

4’-Mercaptobiphenyl-4-carbonitrile is an organic compound with the molecular formula C₁₃H₉NS. It is characterized by the presence of a thiol group (-SH) and a nitrile group (-CN) attached to a biphenyl structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Mercaptobiphenyl-4-carbonitrile typically involves the following steps:

Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

Introduction of Thiol Group: The thiol group can be introduced via a nucleophilic substitution reaction using a thiolating agent such as thiourea.

Introduction of Nitrile Group: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide.

Industrial Production Methods: Industrial production of 4’-Mercaptobiphenyl-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: The thiol group in 4’-Mercaptobiphenyl-4-carbonitrile can undergo oxidation to form disulfides.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Alkyl or acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Materials Science and Surface Modification

Self-Assembled Monolayers on Gold Surfaces

One of the primary applications of 4'-Mercaptobiphenyl-4-carbonitrile lies in its ability to form self-assembled monolayers (SAMs) on gold surfaces. The thiol group binds strongly to gold, allowing for the precise tuning of electronic properties through the arrangement of these monolayers. This property is vital for enhancing the performance of electronic devices such as sensors and transistors.

- Methodology : The process typically involves applying a solution of this compound to a clean gold surface. The compound forms a monolayer via thiol-gold interactions, with the nitrile group available for further chemical modifications or interactions with other molecules.

- Outcomes : Research indicates that varying the concentration of the compound can significantly influence the electronic characteristics of the modified surface, optimizing device performance.

Nanotechnology Applications

Quantum Biological Electron Tunneling

In nanotechnology, this compound has been utilized in studies exploring quantum biological electron tunneling. Its molecular structure allows it to act as a linker in electron transfer junctions, which are crucial for understanding electron dynamics in biological systems.

- Case Study : A study demonstrated that junctions formed using this compound exhibited higher tunneling efficiency compared to traditional alkane linkers due to its aromatic structure, which reduces the potential barrier height for electron transfer .

Biomedical Applications

Potential in Drug Development

The biological activity of this compound is an area of ongoing research, particularly concerning its interactions with biomolecules. Its ability to form stable complexes with metal ions suggests potential applications in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 4’-Mercaptobiphenyl-4-carbonitrile primarily involves its ability to form strong bonds with metal surfaces through the thiol group. This interaction is crucial for the formation of self-assembled monolayers, which can modify the electronic properties of the surface. The nitrile group can also participate in various chemical reactions, further enhancing its versatility .

Vergleich Mit ähnlichen Verbindungen

Biphenyl-4-thiol: Similar structure but lacks the nitrile group.

4-Mercaptobenzoic acid: Contains a carboxylic acid group instead of a nitrile group.

4-Mercaptophenol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness: 4’-Mercaptobiphenyl-4-carbonitrile is unique due to the presence of both thiol and nitrile groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly useful in surface chemistry and materials science .

Biologische Aktivität

4'-Mercaptobiphenyl-4-carbonitrile (CAS Number: 64409-12-7) is an organic compound that has garnered attention due to its potential biological activities, particularly in cancer research and other therapeutic applications. This article delves into its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a biphenyl structure with a thiol (-SH) group and a cyano (-CN) group attached to the para positions of the phenyl rings. Its molecular formula is C₁₃H₉NS, and it has a molecular weight of approximately 225.28 g/mol.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉NS |

| Molecular Weight | 225.28 g/mol |

| CAS Number | 64409-12-7 |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 μM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanisms of Action :

- Cell Cycle Arrest :

Antioxidant Activity

In addition to its cytotoxic properties, this compound has been evaluated for its antioxidant activity. It was shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells .

Antimicrobial Properties

Preliminary studies have indicated that this compound also exhibits antimicrobial activity against various bacterial strains, though further research is needed to elucidate the specific mechanisms involved .

Table 2: Biological Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Apoptosis induction, G2/M arrest |

| Doxorubicin | 0.877 | DNA intercalation, apoptosis |

| Cisplatin | Varies | DNA cross-linking |

Eigenschaften

IUPAC Name |

4-(4-sulfanylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSHJNKMDIZSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64409-12-7 | |

| Record name | 64409-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.